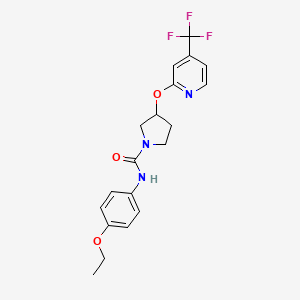

N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c1-2-27-15-5-3-14(4-6-15)24-18(26)25-10-8-16(12-25)28-17-11-13(7-9-23-17)19(20,21)22/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSQJGXBGULSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide, a compound characterized by its complex structure, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The presence of the ethoxyphenyl group and the trifluoromethyl-substituted pyridine ring contributes to its unique chemical properties, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have reported IC50 values indicating moderate to strong inhibition against these enzymes, which are crucial for neurotransmission .

- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and signal transduction pathways. This interaction can modulate receptor activity, leading to various physiological effects.

- Oxidative Stress Response : It has been suggested that compounds with similar structures can influence the Nrf2-Keap1 pathway, which plays a vital role in cellular defense against oxidative stress .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the trifluoromethyl group and the ethoxyphenyl moiety can significantly alter the compound's potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases AChE inhibition |

| Alteration of alkyl chain length | Affects solubility and bioavailability |

| Variation in pyridine substitution | Modulates receptor binding affinity |

Case Studies

Several studies have investigated the biological activity of this compound and related derivatives:

- Inhibition Studies : A study conducted on various derivatives revealed that compounds with similar structural motifs exhibited dual inhibitory effects on AChE and BChE, with IC50 values ranging from 5.4 μM to 10.4 μM .

- Cancer Cell Line Testing : In vivo studies demonstrated that certain derivatives showed selective growth inhibition in tumorigenic cell lines without affecting non-tumorigenic cells, suggesting potential applications in cancer therapy .

- Anti-inflammatory Activity : Compounds related to this structure have been evaluated for anti-inflammatory properties, showing promising results in inhibiting COX enzymes, which are crucial for inflammation pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C19H20F3N3O3

- Molecular Weight : 373.37 g/mol

- IUPAC Name : N-(4-ethoxyphenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide

The structural features of this compound include an ethoxyphenyl group, a pyridinyl moiety with trifluoromethyl substitution, and a pyrrolidine ring that contributes to its biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. Studies have shown that modifications in the structure can enhance the efficacy against viral targets by interacting with specific viral enzymes or receptors, thus inhibiting viral replication .

Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit enzymes involved in lipid metabolism, specifically N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipids, which are implicated in various physiological processes including inflammation and pain modulation . Inhibitors like this compound can potentially modulate these pathways, providing therapeutic avenues for conditions such as chronic pain and neuroinflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the pyrrolidine and pyridinyl components can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl substitution on pyridine | Enhances lipophilicity and binding affinity |

| Ethoxy group on phenyl | Increases solubility and stability |

| Variations in the pyrrolidine ring | Alters conformational flexibility impacting receptor interaction |

These insights are derived from systematic SAR studies that evaluate how different substituents influence the pharmacological profile of related compounds .

Pain Management

Given its role as an enzyme inhibitor, this compound holds promise as a candidate for developing analgesics targeting neuropathic pain pathways.

Anticancer Applications

The compound's ability to modulate lipid signaling pathways also suggests potential anticancer applications, particularly in targeting tumor microenvironments where lipid mediators play a role in cancer progression and metastasis .

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds:

- Study on NAPE-PLD Inhibition : A study demonstrated that structurally related compounds effectively inhibited NAPE-PLD activity, leading to reduced levels of bioactive lipids in vivo, which correlated with decreased inflammatory responses in animal models .

- Antiviral Screening : Another investigation identified derivatives with antiviral activity against specific viral strains, showcasing their potential as therapeutic agents against viral infections .

- Cancer Therapy Research : Research into lipid metabolism inhibitors has shown promise in preclinical cancer models, indicating that compounds like this compound could be further developed for cancer treatment strategies .

Comparison with Similar Compounds

Aromatic Substituents

- The target compound employs a 4-ethoxyphenyl group, which is bulkier and more lipophilic than the 4-fluorophenyl groups in and . Ethoxy groups are known to enhance membrane permeability compared to fluorine, which is smaller and more electronegative .

- The trifluoromethylpyridine substituent in the target compound differs from the thiadiazole in and methylpyridine in .

Pyrrolidine Modifications

- Unlike the 5-oxo-pyrrolidine derivatives in and , the target compound lacks a ketone group at the 5-position. This may reduce susceptibility to metabolic oxidation .

- The enone system in introduces conjugation, which could influence redox properties or interactions with nucleophilic residues in enzymes .

Pharmacological Considerations

While specific bioactivity data for the target compound are unavailable in the provided evidence, structural analogs suggest:

- Thiadiazole-containing compounds (e.g., ) often exhibit kinase inhibition or antimicrobial activity due to their hydrogen-bonding capacity.

- Methylpyridine derivatives (e.g., ) may prioritize solubility over metabolic stability, making them suitable for oral administration.

- The trifluoromethylpyridine motif in the target compound is frequently associated with improved target affinity and resistance to cytochrome P450-mediated degradation .

Q & A

Q. Substituent Introduction :

- 4-Ethoxyphenyl Group : Nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling using Pd catalysts .

- Trifluoromethylpyridyloxy Group : Mitsunobu reaction (DIAD/PPh₃) or copper-mediated coupling .

- Key Considerations : Optimize solvent (DMF, THF), temperature (80–120°C), and stoichiometry to minimize byproducts. Monitor via TLC/HPLC .

Q. How can researchers purify and characterize this compound to ensure high purity?

- Purification : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization (ethanol/water) .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 1.3–1.5 ppm for ethoxy CH₃, δ 6.8–7.5 ppm for pyridyl protons) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., C₂₀H₂₁F₃N₂O₃⁺) .

- XRD : For crystal structure validation (if single crystals are obtained via slow evaporation) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Assay Design :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases (e.g., ATP-binding site assays) .

- Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle (DMSO <0.1%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine/pyrrolidine rings) affect bioactivity?

- SAR Insights :

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~2.5 vs. ~1.8 for methyl analogs) .

- Ethoxy vs. Methoxy : Ethoxy increases steric bulk, reducing CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.3 hours) .

- Experimental Approach : Synthesize analogs (e.g., replacing CF₃ with Cl or CH₃) and compare IC₅₀ values .

Q. What computational strategies can predict binding modes with target proteins?

- Methods :

- Docking (AutoDock Vina) : Use crystal structures (PDB: 4R3Q for kinases) to model interactions (e.g., H-bonds with pyridyl oxygen) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Root Causes :

- Assay Variability : Differences in ATP concentrations (1 mM vs. 10 μM) in kinase assays .

- Solubility Issues : Use DMSO stock solutions >10 mM to avoid precipitation in aqueous buffers .

- Resolution : Standardize protocols (e.g., Eurofins Panlabs guidelines) and validate with reference inhibitors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Key Issues :

- Mitsunobu Reaction : Scalability limited by DIAD cost; replace with cheaper reagents (e.g., TMAD) .

- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for >10 g batches .

- Yield Optimization : Use flow chemistry for exothermic steps (e.g., cyclization at 50°C vs. batch at 80°C) .

Q. How to assess metabolic stability and toxicity in advanced preclinical models?

- In Vivo Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.